molecular formula C10H11ClN2O2 B1298388 N-[4-(acetylamino)phenyl]-2-chloroacetamide CAS No. 2653-10-3

N-[4-(acetylamino)phenyl]-2-chloroacetamide

Cat. No. B1298388
CAS RN: 2653-10-3
M. Wt: 226.66 g/mol
InChI Key: UMOGUGDPRBDPOU-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-chloroacetamide is a chemical compound with the linear formula C10H11ClN2O2 . It has a molecular weight of 226.664 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of N-[4-(acetylamino)phenyl]-2-chloroacetamide is represented by the SMILES string CC(=O)NC1=CC=C(C=C1)NC(=O)CCl .


Physical And Chemical Properties Analysis

N-[4-(acetylamino)phenyl]-2-chloroacetamide has a molecular weight of 226.664 . The empirical formula for this compound is C10H11ClN2O2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available.

Scientific Research Applications

Proteomics Research

“N-[4-(acetylamino)phenyl]-2-chloroacetamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein interactions, post-translational modifications, or protein expression levels.

Drug Discovery

This compound could potentially be used in drug discovery. The process of drug discovery involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy. Given its specific chemical structure, “N-[4-(acetylamino)phenyl]-2-chloroacetamide” could be a candidate for further study in this field.

Material Synthesis

“N-[4-(acetylamino)phenyl]-2-chloroacetamide” exhibits diverse properties making it valuable for material synthesis. It could potentially be used in the synthesis of new materials with unique properties.

Antimicrobial Applications

Similar compounds have been synthesized and studied for their antimicrobial activity . While “N-[4-(acetylamino)phenyl]-2-chloroacetamide” itself may not have been specifically studied for this application, it’s possible that it could exhibit similar properties.

Antiproliferative Applications

Compounds similar to “N-[4-(acetylamino)phenyl]-2-chloroacetamide” have also been studied for their antiproliferative effects . These compounds could potentially inhibit the growth of cells, which could make them useful in the treatment of diseases like cancer.

Molecular Modelling

“N-[4-(acetylamino)phenyl]-2-chloroacetamide” could be used in molecular modelling studies . These studies could help researchers better understand the compound’s structure and predict its behavior in various conditions.

Safety and Hazards

As of now, specific safety and hazard information for N-[4-(acetylamino)phenyl]-2-chloroacetamide is not available . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for N-[4-(acetylamino)phenyl]-2-chloroacetamide are not clear as it depends on the research interest and its potential applications. As this compound is provided to early discovery researchers, it could be used in a variety of research contexts .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOGUGDPRBDPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350447
Record name N-[4-(acetylamino)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2653-10-3
Record name N-[4-(acetylamino)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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